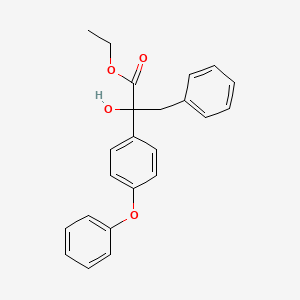

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate, also known as EHP, is a chemical compound derived from the phenoxybenzophenone family of compounds. This compound is widely used in scientific research due to its unique properties and its ability to be synthesized in a variety of ways.

Applications De Recherche Scientifique

Enzymatic Hydrolysis and Ultrasound Applications

Ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. A study explored the use of ultrasound bath in enzymatic hydrolysis of similar compounds, noting that ultrasound led to a decrease in reaction time without significantly altering yield or enantiomeric excess of products (Ribeiro, Passaroto, & Brenelli, 2001).

Chemical Synthesis and Reaction Processes

Research on compounds structurally related to this compound includes the synthesis of cyclopropane derivatives and investigations into their chemical rearrangement processes (Abe & Suehiro, 1982). Additionally, the sequential hydrogenation of similar esters has been reported, providing insights into the hydrogenation process sensitive to reaction temperature (Meng, Zhu, & Zhang, 2008).

Catalytic Reactions and Synthesis

Studies have focused on catalytic reactions involving compounds similar to this compound. One example is the rearrangement catalyzed by zinc-exchanged Y zeolites, which showed higher activity than conventional ZnCl2 in converting cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate (Baldoví et al., 1992).

Biocatalysis Research

This compound is structurally related to Ethyl(R)-2-hydroxy-4-phenylbutanoate, which has been extensively researched in biocatalysis. It serves as an important intermediate in the synthesis of ACE inhibitors, and research has summarized synthesis routes and developments in biocatalysis methods (Zhao, 2008).

Material Science Applications

In material science, related compounds have been used in the synthesis of new metallomesogens, indicating potential applications in creating complex molecular structures with specific properties (Kovganko & Kovganko, 2013).

Propriétés

IUPAC Name |

ethyl 2-hydroxy-2-(4-phenoxyphenyl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-2-26-22(24)23(25,17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)27-20-11-7-4-8-12-20/h3-16,25H,2,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXPAQUXEOBSBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)